molecular formula C11H19BrN2O B2445547 4-bromo-5-(butoxymethyl)-1-propyl-1H-pyrazole CAS No. 1856048-29-7

4-bromo-5-(butoxymethyl)-1-propyl-1H-pyrazole

货号: B2445547
CAS 编号: 1856048-29-7
分子量: 275.19
InChI 键: RPXUNNYFWUDIQF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-bromo-5-(butoxymethyl)-1-propyl-1H-pyrazole, also known as Br-BMP, is a pyrazole derivative that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has shown promising results in several studies.

科学研究应用

4-bromo-5-(butoxymethyl)-1-propyl-1H-pyrazole has been used in various scientific research applications, including in the study of the nervous system, cardiovascular system, and cancer. In the nervous system, this compound has been shown to inhibit the activity of the enzyme glycogen synthase kinase 3β (GSK-3β), which is involved in several neurological disorders such as Alzheimer's disease and bipolar disorder. In the cardiovascular system, this compound has been shown to inhibit the activity of the enzyme soluble guanylate cyclase (sGC), which is involved in the regulation of blood pressure. In cancer research, this compound has been shown to inhibit the growth of several cancer cell lines, including breast cancer and colon cancer.

作用机制

4-bromo-5-(butoxymethyl)-1-propyl-1H-pyrazole exerts its effects by inhibiting the activity of specific enzymes. In the case of GSK-3β, this compound binds to the enzyme's active site, preventing it from phosphorylating its substrates. This inhibition leads to a decrease in the activity of downstream signaling pathways that are involved in cell survival, proliferation, and differentiation. In the case of sGC, this compound binds to the enzyme's heme group, preventing it from converting guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This inhibition leads to a decrease in the activity of downstream signaling pathways that are involved in vasodilation and blood pressure regulation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific enzyme that it inhibits. In the case of GSK-3β inhibition, this compound has been shown to increase the levels of β-catenin, a protein involved in cell adhesion and signaling. This increase leads to changes in gene expression and cell behavior, which can have various physiological effects. In the case of sGC inhibition, this compound has been shown to decrease the levels of cGMP, which can lead to vasoconstriction and an increase in blood pressure.

实验室实验的优点和局限性

One advantage of using 4-bromo-5-(butoxymethyl)-1-propyl-1H-pyrazole in lab experiments is its specificity for the enzymes that it inhibits. This specificity allows researchers to study the effects of inhibiting these enzymes without affecting other pathways. Another advantage is its high purity, which allows for accurate dosing and reproducibility. However, one limitation of using this compound is its relatively high cost compared to other compounds that can be used to inhibit the same enzymes.

未来方向

There are several future directions for the study of 4-bromo-5-(butoxymethyl)-1-propyl-1H-pyrazole. One direction is the investigation of its effects on other enzymes and pathways. Another direction is the optimization of its synthesis method to reduce its cost and increase its yield. Additionally, the development of this compound analogs with improved potency and selectivity could lead to the discovery of new therapeutic agents for various diseases.

合成方法

4-bromo-5-(butoxymethyl)-1-propyl-1H-pyrazole can be synthesized using different methods. One of the most common methods involves the reaction of 4-bromo-1H-pyrazole with butyl vinyl ether in the presence of a base catalyst. The reaction yields this compound as a white solid with a purity of over 95%. Other methods include the reaction of 4-bromo-1H-pyrazole with butyl chloroformate and the reaction of 4-bromo-1H-pyrazole with butyl alcohol in the presence of a base catalyst.

属性

IUPAC Name

4-bromo-5-(butoxymethyl)-1-propylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BrN2O/c1-3-5-7-15-9-11-10(12)8-13-14(11)6-4-2/h8H,3-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXUNNYFWUDIQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1=C(C=NN1CCC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。